molecular formula C9H8F3NO2 B2800659 Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate CAS No. 1448777-26-1

Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate

Cat. No.: B2800659
CAS No.: 1448777-26-1
M. Wt: 219.163
InChI Key: YEWKFAJXSDWGSK-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of a trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can influence the reactivity and stability of the compound. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate typically involves the trifluoromethylation of pyridine derivatives. One common method is the reaction of 4-(trifluoromethyl)pyridine with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the formation of the ester linkage .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced fluorinating agents and catalysts can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by increasing its lipophilicity and electronic effects. This can lead to the modulation of biological pathways, such as inhibition of specific enzymes or activation of receptors .

Comparison with Similar Compounds

Uniqueness: Methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate is unique due to the combination of the trifluoromethyl group and the ester functionality. This combination imparts distinct reactivity and stability, making it a versatile intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

methyl 3-methyl-4-(trifluoromethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-5-6(9(10,11)12)3-4-13-7(5)8(14)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWKFAJXSDWGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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